molecular formula C7H4N4O4 B6160163 4,6-dinitro-1H-1,3-benzodiazole CAS No. 32046-80-3

4,6-dinitro-1H-1,3-benzodiazole

Cat. No.: B6160163
CAS No.: 32046-80-3
M. Wt: 208.1
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Description

4,6-Dinitro-1H-1,3-benzodiazole is a nitro-functionalized benzodiazole derivative of significant interest in the field of energetic materials research. Its core structure is based on the benzodiazole heterocycle, a scaffold known for its thermal stability, which is further modified with nitro groups to impart high energy density . Researchers investigate this compound and its analogs as potential components in propellants and explosives, as the introduction of multiple nitro groups is a established strategy for designing high-performance energetic materials . The synthesis of such polynitro heterocyclic compounds often involves efficient, one-pot nitration procedures to achieve target molecules with high purity, as verified by techniques like LC-MS analysis . The planar structure of the benzodiazole core also makes it a candidate for exploration in materials science, including applications as a corrosion inhibitor or in the development of organic semiconductors, drawing parallels to the utility of other nitro-aromatic systems . As a building block, it offers opportunities for further functionalization through nucleophilic substitution of its activated nitro groups, enabling the creation of a diverse library of derivatives for structure-activity relationship studies . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions, considering its potential as a high-energy material.

Properties

CAS No.

32046-80-3

Molecular Formula

C7H4N4O4

Molecular Weight

208.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 4,6 Dinitro 1h 1,3 Benzodiazole and Its Precursors

Classical Nitration Approaches to Benzodiazole Core Structures

The introduction of nitro groups onto the benzodiazole ring is traditionally accomplished through electrophilic aromatic substitution. This method, while established, presents challenges in controlling the position and number of nitro groups added. A mixture of nitric acid and sulfuric acid is the most common nitrating agent. sci-hub.se

Regioselectivity in Electrophilic Aromatic Nitration Reactions

The orientation of nitration on the benzimidazole (B57391) ring is a complex process governed by the electronic properties of the heterocyclic system and the reaction conditions. The benzimidazole molecule contains two tautomeric forms, 1H-benzimidazole and the less stable 2H-benzimidazole. researchgate.net The reaction mechanism for electrophilic nitration typically involves the formation of a nitronium ion (NO₂⁺) which then attacks the aromatic ring. nih.gov

The process proceeds through the formation of an initial π-complex, where the nitronium ion is associated with the electron cloud of the aromatic ring, followed by the formation of a more stable σ-complex (also known as a Wheland intermediate or arenium ion). nih.gov The formation of the σ-complex is generally the rate-limiting step. nih.gov

For benzimidazole, theoretical studies and experimental data indicate that under acidic conditions, the molecule is protonated. This protonated species directs the electrophilic attack to specific positions. Quantum-chemical studies have shown that 1H-benzimidazole tautomers tend to be nitrated at the 6-position, while the protonated 1,3-H-benzimidazolium cation is nitrated at the 5- and 6-positions. researchgate.net This regioselectivity is crucial for the synthesis of the 4,6-dinitro derivative, as it implies a stepwise nitration process. Substituents that are electron-donating direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. youtube.com

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired dinitro product while minimizing the formation of by-products and over-nitrated species. Key factors that influence the outcome of the nitration reaction include temperature, reactant concentration, reaction time, and the choice of solvent. researchgate.net

For instance, the nitration of deactivated aromatic compounds, such as nitrobenzene, can be effectively carried out using a mixture of nitric acid, trifluoroacetic anhydride, and a zeolite Hβ catalyst. rsc.org This system allows for nitration to occur at lower temperatures and can provide high selectivity. rsc.org The reaction temperature is a particularly important parameter; lower temperatures can slow the reaction but often lead to higher selectivity, while higher temperatures can increase the reaction rate but may also promote the formation of undesired isomers and by-products. nih.gov The duration of the reaction must also be carefully controlled to ensure complete conversion without leading to product degradation or side reactions. nih.govscielo.br

The table below summarizes various conditions used for the nitration of aromatic compounds, which can be adapted for benzodiazole synthesis.

SubstrateNitrating SystemSolventTemperatureKey FindingReference
TolueneHNO₃ / Acetic Anhydride / ClaycopTetrachloromethaneNot specified85% yield of dinitrotoluenes with high 2,4-/2,6- ratio. researchgate.net
Deactivated Aromatics (e.g., Nitrobenzene)HNO₃ / Trifluoroacetic Anhydride / Zeolite HβNoneIce-salt bathEffectively nitrates deactivated rings with high meta-selectivity. rsc.org
HalogenobenzenesHNO₃ / Acetic Anhydride / Trifluoroacetic Anhydride / Zeolite HβNoneIce-salt bathQuantitative yield within 2 hours with high para-selectivity. rsc.org
Aromatic CompoundsDilute HNO₃ / Sodium Dodecylsulfate (SDS)WaterRoom TemperatureMild conditions with high regioselectivity. rsc.org

Multicomponent and One-Pot Synthetic Strategies for Benzodiazole Scaffolds

Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) and one-pot syntheses due to their efficiency, atom economy, and reduced environmental impact. nih.gov These strategies allow for the construction of complex molecules like benzimidazoles from simple starting materials in a single synthetic operation, avoiding the need to isolate intermediates.

A common and effective one-pot method involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. researchgate.net Various catalysts and conditions have been developed to facilitate this transformation. For example, an iron(III)-porphyrin complex can catalyze the three-component reaction of a benzo-1,2-quinone, an aldehyde, and ammonium (B1175870) acetate (B1210297) to produce benzimidazole derivatives in high yields under mild conditions. nih.gov Another approach uses ferric hydrogensulfate as an efficient oxidant for the reaction between o-phenylenediamine and aldehydes in either ethanol (B145695) or water. researchgate.net

The table below highlights several one-pot and multicomponent strategies for synthesizing the core benzodiazole (benzimidazole) structure.

ReactantsCatalyst/ReagentSolventKey FeatureReference
o-phenylenediamine, AldehydesFerric hydrogensulfate [Fe(HSO₄)₃]Ethanol or WaterHigh yields, easy work-up. researchgate.net
Benzo-1,2-quinone, Aldehydes, Ammonium AcetateFe(III) porphyrin complexEthanolEfficient three-component domino reaction. nih.gov
o-phenylenediamines, DMSONone (DMSO as C1 source and oxidant)DMSOThree-component reaction providing 2-unsubstituted benzimidazoles. organic-chemistry.org
Benzyl Halides, o-aminobenzenethiolNone (DMSO as oxidant)DMSOOne-pot tandem reaction for benzothiazoles, adaptable for benzimidazoles. organic-chemistry.org
Benzil, Aldehyde, 2-aminobenzimidazole, Ammonium AcetateBrick derived clayEthanolFour-component synthesis using a cheap, reusable catalyst. orientjchem.org

Catalytic and Sustainable Approaches in Dinitrobenzodiazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including dinitrobenzodiazoles and their precursors. These approaches focus on using non-toxic, reusable catalysts, environmentally benign solvents like water, and energy-efficient processes.

A significant advancement is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. For instance, a multifunctional carbon-supported cobalt-based catalyst has been developed for the one-pot synthesis of benzimidazoles from dinitroarenes and aldehydes in water, using hydrogen as a sustainable reducing agent. nih.gov This method is highly selective and the catalyst demonstrates excellent stability over multiple runs. nih.gov Similarly, zinc oxide (ZnO) nanoparticles have been employed as an efficient and recyclable catalyst for the cyclocondensation of o-phenylene diamine and aromatic aldehydes, offering high yields in shorter reaction times. nih.gov The use of a reusable ZnO-CTAB nanocrystal catalyst in water has also been reported for the sustainable synthesis of related triazole compounds, highlighting a trend towards eco-friendly protocols. rsc.org

These catalytic and sustainable methods offer greener alternatives to classical synthetic routes, minimizing waste and avoiding the use of hazardous reagents and solvents.

Chemical Reactivity and Transformation Pathways of 4,6 Dinitro 1h 1,3 Benzodiazole

Mechanistic Investigations of Nitro Group Reductions

The reduction of nitroaromatic compounds is a fundamental transformation in organic synthesis. wikipedia.org In the case of dinitrobenzodiazoles, the process can be complex, with the potential for selective or complete reduction of the nitro groups.

Formation of Amino-Benzodiazole Derivatives and their Selectivity

The reduction of dinitrobenzimidazoles, such as 4,6-dinitro-1H-1,3-benzodiazole, can lead to the formation of various amino-benzodiazole derivatives. The selectivity of this reduction is influenced by the reaction conditions and the reagents employed. For instance, the use of sodium polysulfide in aqueous ethyl alcohol has been shown to preferentially reduce one nitro group over the other in dinitrobenzimidazoles, yielding aminonitrobenzimidazole derivatives. researchgate.net Specifically, the reduction of 4,6(5,7)-dinitrobenzimidazoles has been reported to produce 4(7)-amino-6(5)-nitrobenzimidazole. researchgate.net This regioselectivity is thought to be related to the chelating ability of the nitro groups within the benzimidazole (B57391) ring system. researchgate.net

The choice of reducing agent is critical for achieving selective reduction. While reagents like iron in acidic media and catalytic hydrogenation are commonly used for the reduction of nitroaromatics to anilines, other reagents are employed for partial reduction to hydroxylamines or other intermediates. wikipedia.org For example, zinc powder and hydrazine (B178648) glyoxylate (B1226380) have been demonstrated as effective reagents for the rapid and selective reduction of aromatic nitro compounds to their corresponding amines at room temperature, even in the presence of other reducible functional groups.

Studies on Differential Reduction of Multiple Nitro Groups

The differential reduction of multiple nitro groups in a single aromatic ring is a challenging yet important aspect of synthetic chemistry. In polynitro compounds, the relative positions of the nitro groups and other substituents play a crucial role in determining the outcome of the reduction. stackexchange.com

Several factors can influence which nitro group is preferentially reduced:

Steric Hindrance: Generally, the least sterically hindered nitro group is reduced preferentially. stackexchange.com

Electronic Effects: The presence of other functional groups on the aromatic ring can direct the reduction. For example, in dinitro- and trinitrophenols and their ethers, a nitro group positioned ortho to a hydroxyl or alkoxy group is preferentially reduced. stackexchange.com Similarly, in nitro derivatives of aniline, the nitro group ortho to the amino group is typically reduced. stackexchange.com

Chelation: As mentioned earlier, the potential for chelation involving a nitro group can influence its reactivity towards reduction. researchgate.net

The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamino species. nih.gov The initial reduction of the nitro group to a nitroso group is often the rate-limiting step. nih.gov The subsequent reduction to the hydroxylamine (B1172632) and finally to the amine occurs more rapidly. The introduction of an electron-donating amino group after the reduction of the first nitro group can hinder the reduction of the remaining nitro group(s) due to electronic effects. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions of Dinitrobenzodiazoles

Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic compounds bearing strong electron-withdrawing groups, such as nitro groups. wikipedia.orgpressbooks.pub These reactions proceed via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com

Reactivity of Activated Positions on the Benzodiazole Ring System

The two nitro groups in this compound strongly activate the aromatic ring towards nucleophilic attack. The positions ortho and para to the nitro groups are particularly activated. pressbooks.pubnih.gov In the benzodiazole system, this means that positions on the benzene (B151609) ring are susceptible to substitution. The leaving group in an SNAr reaction is typically a halide, but other groups, including the nitro group itself, can also be displaced, especially when the aromatic system is highly activated. nih.govrsc.org

The reactivity of different leaving groups in SNAr reactions often follows the order F > Cl ≈ Br > I, which is the reverse of the order seen in SN2 reactions. masterorganicchemistry.comresearchgate.net This is because the rate-determining step is often the attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. csbsju.edu

Influence of Nitro Groups on SNAr Reaction Pathways and Intermediates

The nitro groups play a pivotal role in SNAr reactions of dinitrobenzodiazoles. Their strong electron-withdrawing nature is essential for the reaction to occur. wikipedia.orgcsbsju.edu

Key influences of the nitro groups include:

Activation of the Aromatic Ring: The nitro groups withdraw electron density from the ring, making it more electrophilic and susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com

Stabilization of the Meisenheimer Complex: The negative charge of the Meisenheimer intermediate is delocalized onto the nitro groups through resonance, which significantly stabilizes this intermediate and facilitates the reaction. pressbooks.publibretexts.org The more nitro groups present, the greater the stabilization and the faster the reaction. pressbooks.pub

Directing Effects: The activating effect of the nitro groups is strongest at the ortho and para positions. pressbooks.pub This directs the incoming nucleophile to these positions.

The reaction mechanism involves the initial addition of the nucleophile to form the Meisenheimer complex, followed by the elimination of the leaving group to restore the aromaticity of the ring. pressbooks.publibretexts.org

Electrophilic Substitution Reactions on Dinitrobenzodiazole Scaffolds

The presence of two strong electron-withdrawing nitro groups on the benzodiazole ring makes electrophilic aromatic substitution reactions highly unfavorable. Aromatic rings are generally nucleophilic and react with electrophiles. However, the nitro groups deactivate the ring towards electrophilic attack to such an extent that these reactions are typically not observed under standard conditions. The electron-poor nature of the this compound system strongly disfavors the formation of the positively charged intermediate required for electrophilic substitution.

Cycloaddition and Annulation Reactions Involving Dinitrobenzodiazole Moieties

The inherent electronic characteristics of this compound, particularly the electron-deficient nature of the aromatic ring due to the two nitro groups, suggest a significant potential for participation in cycloaddition and annulation reactions. These reactions are powerful tools in synthetic organic chemistry for the construction of complex, fused-ring systems. While specific studies on this compound in this context are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous compounds, such as 4,6-dinitrobenzofuroxan (DNBF). The electronic similarities between the dinitrobenzodiazole and dinitrobenzofuroxan cores allow for a predictive understanding of the former's behavior in such transformations.

Cycloaddition reactions, such as the Diels-Alder reaction, are particularly relevant. In these reactions, the electron-deficient dinitrobenzodiazole moiety is expected to act as a dienophile or part of a diene system, reacting with electron-rich counterparts. Annulation reactions, which involve the formation of a new ring onto an existing one, can also be envisaged, leading to the synthesis of novel polycyclic heterocyclic compounds.

Research Findings from Analogous Systems

Detailed mechanistic studies on the reaction of 4,6-dinitrobenzofuroxan (DNBF) with 1-trimethylsilyloxybuta-1,3-diene provide critical insights into the potential cycloaddition pathways for this compound. Research has shown that the reaction between DNBF and the electron-rich diene proceeds to form a mixture of [2+4] diastereomeric cycloadducts. researchgate.net A key finding from these studies was the experimental and spectroscopic characterization of a zwitterionic intermediate. This observation points towards a stepwise addition-cyclization mechanism rather than a concerted process. researchgate.net

The polar nature of the cycloaddition is driven by the high global electrophilicity of the dinitro-activated aromatic system. researchgate.net This suggests that this compound would likely react with electron-rich dienes and other nucleophilic partners through similar polar, stepwise mechanisms. The formation of such fused systems is a common strategy in the synthesis of complex molecules with potential biological activity. rsc.orgresearchgate.netnih.govnih.govrsc.org

The following table summarizes a representative cycloaddition reaction of the analogous compound, 4,6-dinitrobenzofuroxan, which serves as a model for the expected reactivity of this compound.

Reactant 1Reactant 2Reaction TypeKey ObservationsResulting System
4,6-Dinitrobenzofuroxan (DNBF)1-Trimethylsilyloxybuta-1,3-dieneDiels-Alder ([2+4] Cycloaddition)Proceeds via a stepwise mechanism with a detectable zwitterionic intermediate. researchgate.netFused heterocyclic system

General principles of cycloaddition reactions further support the predicted reactivity. For instance, inverse electron-demand Diels-Alder (iEDDA) reactions, where an electron-poor diene reacts with an electron-rich dienophile, are a plausible pathway for derivatives of this compound. rsc.org The regioselectivity of such reactions is typically governed by the charge distribution on the reacting partners. rsc.org

Furthermore, various synthetic methods for constructing fused ring systems containing nitrogen heteroatoms often rely on cyclocondensation, intramolecular cyclizations, and cycloadditions. researchgate.net The dinitrobenzodiazole core provides a versatile scaffold for such transformations. For example, [4+2] annulation reactions have been successfully employed for the synthesis of spiropyridazine-benzosultams from related heterocyclic systems. nih.gov

The table below outlines different types of cycloaddition and annulation reactions that are generally applicable to the synthesis of fused heterocyclic systems and could potentially be applied to this compound derivatives.

Reaction TypeDescriptionPotential Application to Dinitrobenzodiazole
[4+2] Cycloaddition (Diels-Alder) A reaction between a conjugated diene and a dienophile to form a six-membered ring. uzhnu.edu.uamdpi.comThe dinitrobenzodiazole ring could act as a dienophile, or a diene could be constructed on the benzodiazole core to react with a dienophile.
[3+2] Cycloaddition A reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. nih.govThe double bonds within the dinitrobenzodiazole system could act as dipolarophiles.
Annulation A reaction in which a new ring is formed on an existing ring.Could be used to build additional heterocyclic or carbocyclic rings onto the dinitrobenzodiazole framework.

Derivatization and Structural Diversification Strategies for 4,6 Dinitro 1h 1,3 Benzodiazole

Functionalization at Nitrogen and Carbon Positions of the Benzodiazole Ring

The functionalization of the 4,6-dinitro-1H-1,3-benzodiazole ring can be achieved at its nitrogen and carbon atoms, allowing for a wide range of structural modifications. The presence of electron-withdrawing nitro groups significantly influences the reactivity of the benzodiazole system.

A key functionalization strategy involves the regiospecific reduction of one of the nitro groups. For instance, the reduction of 4,6-dinitrobenzimidazole derivatives can selectively yield 4-amino-6-nitrobenzimidazoles. uni-bayreuth.de This transformation is typically achieved using catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. uni-bayreuth.de This selective reduction provides a valuable amino group that can serve as a handle for further derivatization, such as in the formation of Schiff bases or the introduction of other functionalities.

Functionalization at the nitrogen atoms of the benzimidazole (B57391) ring, specifically N-alkylation, is a common strategy to introduce diverse substituents. The alkylation of the N-H group can lead to a mixture of N1 and N3 isomers, and the regioselectivity can be influenced by the reaction conditions and the nature of the alkylating agent. nih.gov

Nucleophilic aromatic substitution (SNAr) reactions on the benzene (B151609) ring are also a viable, though less common, approach for functionalization. The strong electron-withdrawing nature of the two nitro groups activates the aromatic ring towards nucleophilic attack. While the positions ortho and para to the nitro groups are electronically activated, direct substitution on the dinitrobenzodiazole ring itself is not widely documented in the reviewed literature. However, analogous reactions on other dinitroaromatic compounds suggest that positions C5 and C7 could potentially undergo nucleophilic substitution under specific conditions, though this remains an area for further exploration. nih.gov

Functionalization at the C2 position of the benzimidazole ring can be achieved by starting with appropriately substituted o-phenylenediamines before the cyclization reaction to form the benzimidazole core. For example, the condensation of a substituted o-phenylenediamine (B120857) with an appropriate aldehyde or carboxylic acid derivative can introduce a variety of groups at the C2 position. sioc-journal.cn

Synthesis of Conjugated Systems and Hybrid Molecules

The incorporation of the this compound moiety into larger conjugated systems and hybrid molecules is a promising strategy for developing materials with novel electronic and optical properties.

Incorporation into Triazole, Oxadiazole, and Other Heterocyclic Frameworks

The this compound scaffold can be linked to other heterocyclic systems, such as triazoles and oxadiazoles, to create hybrid molecules with potentially enhanced biological or material properties.

Triazole Conjugates: The "click" chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for synthesizing 1,2,3-triazole-linked benzimidazole derivatives. nih.gov This involves the reaction of a benzimidazole derivative bearing an azide (B81097) or alkyne functionality with a corresponding alkyne or azide-functionalized molecule. While direct synthesis from this compound is not explicitly detailed, the synthesis of other benzimidazole-triazole hybrids suggests a viable pathway. nih.gov For example, a propargylated benzimidazole can be reacted with an aryl azide to yield the triazole conjugate.

Oxadiazole Hybrids: 1,3,4-Oxadiazole moieties can be synthesized from benzimidazole precursors. A common method involves the conversion of a benzimidazole-2-carboxylic acid to its corresponding hydrazide, which is then cyclized with a suitable reagent like carbon disulfide or a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). nih.gov This methodology has been applied to create various benzimidazole-oxadiazole hybrids. nih.gov

The following table summarizes representative synthetic approaches for creating benzimidazole-heterocycle conjugates:

Heterocyclic Framework Synthetic Strategy Key Reagents Reference
1,2,3-Triazole Copper-catalyzed azide-alkyne cycloaddition (CuAAC) Propargylated benzimidazole, aryl azide, Cu(I) catalyst nih.gov
1,3,4-Oxadiazole Cyclization of benzimidazole-2-carbohydrazide Carbon disulfide, KOH or POCl₃ nih.gov

Schiff Base Formation and Related Molecular Conjugates

The formation of Schiff bases (imines) is a straightforward method to create conjugated systems derived from this compound. This typically involves the condensation of an amino-functionalized benzodiazole derivative with an aldehyde or ketone.

The regiospecific reduction of 4,6-dinitrobenzimidazoles to 4-amino-6-nitrobenzimidazoles provides a key intermediate for Schiff base synthesis. uni-bayreuth.de The resulting amino group can readily react with various aromatic or aliphatic aldehydes in the presence of an acid catalyst to form the corresponding Schiff base. researchgate.netnih.gov The synthesis of Schiff bases from other amino-benzimidazole derivatives is well-established, indicating the feasibility of this approach for the 4-amino-6-nitro-benzimidazole system. researchgate.netnih.gov

The table below outlines the general reaction for Schiff base formation from a representative amino-benzimidazole derivative:

Reactant 1 Reactant 2 Product Type General Conditions Reference
Amino-benzimidazole derivative Aldehyde/Ketone Schiff Base Reflux in ethanol (B145695) with a catalytic amount of acid researchgate.netnih.gov

C-H Functionalization Methodologies for Benzodiazole Derivatives

Direct C-H functionalization represents a powerful and atom-economical approach to modify the benzodiazole core, avoiding the need for pre-functionalized substrates.

Regioselective C-H Borylation Approaches

Iridium-catalyzed C-H borylation is a versatile method for introducing a boronate ester group onto an aromatic or heteroaromatic ring, which can then be further transformed into a variety of other functional groups. nih.govrsc.org The regioselectivity of this reaction is often governed by steric factors, with borylation typically occurring at the least hindered C-H bond. nih.gov While specific studies on the C-H borylation of this compound are not prevalent, the borylation of other benzimidazole derivatives has been reported. nih.gov For benzimidazole itself, iridium-catalyzed borylation can lead to functionalization at various positions on the benzene ring. The directing effect of substituents on the benzimidazole core can influence the regioselectivity of the borylation.

Ortho-Directed C-H Activation Studies

Palladium-catalyzed ortho-directed C-H activation is a well-established strategy for the selective functionalization of C-H bonds adjacent to a directing group. nycu.edu.twnih.gov For benzimidazole derivatives, the nitrogen atom of a substituent at the C2 position, such as a pyridine (B92270) or pyrimidine (B1678525) ring, can act as a directing group to facilitate C-H activation at the ortho-position of the C2-substituent. nycu.edu.twnih.gov This allows for the introduction of various aryl groups through cross-coupling reactions.

While direct ortho-C-H activation of the benzodiazole ring itself is less common, the principle of using a directing group can be applied to substituents attached to the benzodiazole core to achieve regioselective functionalization. For instance, an amide group attached to the benzimidazole ring could potentially direct C-H activation to an adjacent position. nih.gov

The following table summarizes key C-H functionalization strategies applicable to benzimidazole derivatives:

Functionalization Method Catalyst System Position Functionalized Key Features Reference
C-H Borylation Iridium-based catalyst Typically least sterically hindered C-H Introduces a versatile boronate ester group nih.govrsc.org
Ortho-Directed C-H Activation Palladium-based catalyst Ortho to a directing group on a substituent High regioselectivity for C-C bond formation nycu.edu.twnih.gov

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 4,6-dinitro-1H-1,3-benzodiazole. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to gain a complete picture of the molecular framework.

¹H NMR spectroscopy of benzimidazole (B57391) derivatives provides crucial information about the chemical environment of the protons. For instance, in related benzimidazole structures, the N-H proton typically appears as a broad singlet at a downfield chemical shift, often above 12 ppm, indicating its acidic nature. beilstein-journals.org Aromatic protons exhibit signals in the range of 7.0-9.0 ppm, with their specific shifts and coupling patterns dependent on the substitution pattern of the benzene (B151609) ring.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the benzimidazole ring system are influenced by the electron-withdrawing nitro groups and the heterocyclic nature of the imidazole (B134444) ring. Tautomerism in asymmetrically substituted benzimidazoles can sometimes lead to the observation of two sets of signals in polar solvents like DMSO-d6, where the rate of proton exchange is slower. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Benzimidazole Derivatives This table presents data for related benzimidazole compounds to illustrate typical chemical shift ranges.

Compound ¹H NMR (DMSO-d6, δ ppm) ¹³C NMR (DMSO-d6, δ ppm) Reference
2-Phenyl-1H-benzimidazole 12.96 (s, 1H), 8.21-8.20 (t, 2H), 7.62-7.49 (m, 5H), 7.23-7.20 (m, 2H) 151.70, 130.65, 130.31, 129.42, 126.91, 122.58 rsc.org
2-(4-Nitrophenyl)-1H-benzimidazole 13.31 (s, 1H), 8.44-8.41 (m, 4H), 7.73-7.66 (m, 2H), 7.28 (s, 2H) 149.46, 148.26, 136.50, 127.85, 124.76 rsc.org
1-Methyl-6-nitro-1H-benzimidazole Experimental and theoretical values have been studied. Experimental and theoretical values have been studied. researchgate.net

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. emerypharma.com Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. emerypharma.com This helps to piece together fragments of the molecule. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.com Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing a direct link between the ¹H and ¹³C NMR spectra. emerypharma.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). emerypharma.com This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different molecular fragments. emerypharma.comyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly coupled. This is crucial for determining the three-dimensional structure and conformation of the molecule.

The combined application of these 2D NMR techniques allows for a detailed and unambiguous assignment of all proton and carbon signals in this compound, confirming its chemical structure. researchgate.netresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule and to study its vibrational modes.

In the case of this compound, FT-IR and Raman spectra would be expected to show characteristic bands for the following functional groups:

N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring. rsc.orgnih.gov

Aromatic C-H stretching: Bands in the region of 3000-3100 cm⁻¹ correspond to the stretching vibrations of the C-H bonds on the benzene ring.

Nitro (NO₂) group stretching: Strong asymmetric and symmetric stretching vibrations of the nitro groups are expected in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. rsc.org

C=N and C=C stretching: Vibrations associated with the C=N bond of the imidazole ring and the C=C bonds of the benzene ring typically appear in the 1400-1630 cm⁻¹ region. rsc.org

Out-of-plane C-H bending: Bands in the region below 900 cm⁻¹ can provide information about the substitution pattern of the benzene ring.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule. nih.govnih.govglobalresearchonline.net

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Expected Wavenumber Range (cm⁻¹) Spectroscopy Technique
N-H Stretch 3300-3500 FT-IR, Raman
Aromatic C-H Stretch 3000-3100 FT-IR, Raman
Asymmetric NO₂ Stretch 1500-1560 FT-IR
Symmetric NO₂ Stretch 1300-1370 FT-IR
C=N / C=C Stretch 1400-1630 FT-IR, Raman
C-H Out-of-plane Bend < 900 FT-IR, Raman

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The benzimidazole ring system is aromatic and, when substituted with chromophoric groups like nitro groups, exhibits characteristic absorption bands in the UV-Vis region. The position and intensity of these bands are influenced by the extent of conjugation and the electronic nature of the substituents. For benzimidazole itself, absorption maxima are observed around 245 nm, 271 nm, and 278 nm in water. nih.gov The presence of the two electron-withdrawing nitro groups in this compound is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths, indicating a more extended conjugated system and lower energy electronic transitions.

Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to study its fragmentation patterns. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. The ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, which would confirm the molecular weight of the compound. Further fragmentation of this ion in the mass spectrometer (MS/MS) can provide valuable structural information by revealing characteristic neutral losses, such as the loss of nitro groups (NO₂) or other small fragments. This fragmentation data helps to confirm the connectivity of the atoms within the molecule.

Advanced Spectroscopic Studies of Intermolecular Interactions and Aggregation Phenomena

The presence of both hydrogen bond donor (N-H) and acceptor (nitro groups, imidazole nitrogens) sites in this compound suggests the potential for significant intermolecular interactions, such as hydrogen bonding and π-π stacking. These interactions can lead to the formation of supramolecular assemblies and aggregation in solution and in the solid state. Advanced spectroscopic techniques can be employed to study these phenomena. For instance, concentration-dependent NMR studies can reveal changes in chemical shifts that are indicative of intermolecular interactions. Furthermore, techniques like polarized FT-IR spectroscopy can be used to study the orientation of molecules in ordered systems. researchgate.net The study of these non-covalent interactions is crucial for understanding the solid-state packing of the molecule and its physical properties.

Crystallographic Studies and Solid State Structural Analysis

Single Crystal X-ray Diffraction for Definitive Molecular Geometries and Conformations

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While direct SCXRD data for the parent 4,6-dinitro-1H-benzimidazole is not extensively reported in readily available literature, analysis of closely related substituted dinitrobenzimidazole derivatives provides significant insights into the expected molecular geometry and conformation.

Studies on dinitrobenzimidazole derivatives, such as 2,5-dimethyl-4,6-dinitrobenzimidazole and 2-trifluoromethyl-5,6-dinitrobenzimidazole, have been successfully characterized using SCXRD. uni-bayreuth.de For instance, the structure of 2-trifluoromethyl-5,6-dinitrobenzimidazole was unequivocally determined by X-ray diffraction of its monocrystals. uni-bayreuth.de These analyses confirm the core benzimidazole (B57391) structure, which consists of a fused benzene (B151609) and imidazole (B134444) ring.

In these structures, the benzimidazole core is typically planar or nearly planar. researchgate.net The nitro groups (NO₂) attached to the benzene ring are also largely coplanar with the ring, a conformation that allows for significant π-electron delocalization. nih.gov However, some torsion or twisting of the nitro groups with respect to the plane of the aromatic ring is common, influenced by steric hindrance from adjacent substituents and intermolecular packing forces in the crystal lattice. nih.govresearchgate.net For example, in 4,5-dinitro-1H-imidazole, the nitro groups are rotated out of the imidazole plane, with torsion angles ranging from approximately 157° to 174°. researchgate.net

The bond lengths and angles within the benzimidazole ring are consistent with its aromatic character. The C-N bonds in the imidazole portion of the molecule show lengths intermediate between single and double bonds, indicative of electron delocalization. The geometry around the central atoms can be understood using VSEPR theory, which predicts the arrangement of electron domains to minimize repulsion. youtube.comyoutube.comyoutube.comyoutube.com

Table 1: Representative Crystallographic Data for a Substituted Dinitrobenzimidazole Derivative Data below is for the related compound 2-Trifluoromethyl-5,6-dinitrobenzimidazole as a representative example.

ParameterValue
Compound Name 2-Trifluoromethyl-5,6-dinitrobenzimidazole
Molecular Formula C₈H₃F₃N₄O₄
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
β (°) Value
Volume (ų) Value
Z 4

Note: Specific cell parameter values (a, b, c, β, Volume) for 2-trifluoromethyl-5,6-dinitrobenzimidazole are established via its specific X-ray diffraction analysis but are represented here as 'Value' to illustrate the type of data obtained. uni-bayreuth.de

Analysis of Intermolecular Interactions, Hydrogen Bonding Networks, and Supramolecular Architectures

Hydrogen Bonding: The most significant interaction in the crystal structure of 4,6-dinitro-1H-benzimidazole is expected to be hydrogen bonding. The imidazole ring contains an N-H group, which acts as a hydrogen bond donor. The nitro groups (NO₂) are strong hydrogen bond acceptors. Therefore, strong N-H···O hydrogen bonds are anticipated, where the hydrogen from the imidazole N-H group interacts with an oxygen atom of a nitro group on an adjacent molecule. nih.gov Furthermore, the unprotonated nitrogen atom in the imidazole ring can also act as a hydrogen bond acceptor. researchgate.netmdpi.com In related benzimidazole structures, N-H···N hydrogen bonds are commonly observed, leading to the formation of chains or dimers. nih.govmdpi.com Weaker C-H···O interactions, where aromatic or aliphatic C-H groups donate to nitro-group oxygens, also contribute to the stability of the crystal packing. nih.gov

π-π Stacking: The planar, aromatic benzimidazole ring system facilitates π-π stacking interactions. In the crystal lattice, molecules often arrange in parallel or offset-parallel stacks to maximize these stabilizing interactions between the electron-rich π systems. These stacking interactions, along with hydrogen bonds, create robust three-dimensional networks. researchgate.net

Hirshfeld Surface Analysis: This computational tool is often used to visualize and quantify intermolecular interactions in a crystal. By mapping properties onto the molecular surface, it provides a detailed picture of the close contacts between molecules. For benzimidazole derivatives, Hirshfeld analysis has been used to confirm the presence and relative importance of various hydrogen bonds and other weak interactions that guide the supramolecular assembly. nih.gov

The combination of these interactions—strong N-H···O/N hydrogen bonds and weaker π-π stacking—results in a well-defined supramolecular architecture, often characterized by layered or sheet-like structures. researchgate.netresearchgate.net

Polymorphism and Crystal Engineering of Dinitrobenzodiazole Compounds

Polymorphism: Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, each having different physical properties. This phenomenon is highly relevant for dinitrobenzimidazole compounds. A study on a methylated derivative of a picryldinitrobenzimidazole revealed that it could be crystallized into two different forms: orange-brown tabular platelets and cream-yellow rods, which were visually and structurally distinct. dtic.mil This observation underscores the potential for 4,6-dinitro-1H-benzimidazole to exhibit polymorphism, where different crystallization conditions could lead to different solid-state forms with varied stability and properties.

Crystal Engineering: Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. dariobraga.it The goal is to control the assembly of molecules into a desired architecture to tailor the material's properties. nih.gov For dinitrobenzimidazole compounds, crystal engineering strategies can be employed to:

Control Polymorphism: By carefully selecting solvents and crystallization conditions, it may be possible to selectively produce a desired polymorph.

Form Cocrystals: Cocrystallization involves combining the target molecule (4,6-dinitro-1H-benzimidazole) with a second, different molecule (a coformer) in the same crystal lattice. nih.gov The choice of coformer is guided by the desire to form robust and predictable hydrogen-bonding patterns, known as supramolecular synthons. researchgate.net For example, cocrystallizing with molecules containing strong hydrogen bond donor or acceptor groups could create new, stable crystal structures with modified properties. Studies on 3,5-dinitrobenzoic acid have shown its ability to form cocrystals with various other molecules through predictable hydrogen bond patterns. nih.gov This approach could be applied to 4,6-dinitro-1H-benzimidazole to potentially improve properties like stability or density.

Correlation of Solid-State Structures with Solution-Phase Conformations and Reactivity

The conformation of a molecule can differ between its state in solution and its state in a solid crystal. In solution, a molecule like 4,6-dinitro-1H-benzimidazole has greater conformational freedom. The rotation around single bonds, such as the C-N bonds of the nitro groups, is more facile, and the molecule can adopt a range of low-energy conformations.

In the solid state, the molecule is locked into a single, specific conformation that is determined by the need to pack efficiently and maximize stabilizing intermolecular interactions within the crystal lattice. nih.gov The conformation observed in the crystal represents a deep minimum on the potential energy surface, but it may not be the absolute lowest energy conformation of the isolated molecule in the gas phase or the most populated conformation in solution.

This difference between solid-state and solution-phase structure has important implications for chemical reactivity. The specific arrangement and orientation of molecules in a crystal can influence the outcome of a solid-state reaction. In some cases, the proximity of reactive groups on neighboring molecules in the lattice can facilitate reactions that would be inefficient or proceed differently in solution (topochemical reactions). nih.gov The fixed conformation in the crystal also means that only certain faces of the molecule are exposed and accessible for reaction with external reagents, potentially leading to different product selectivity compared to reactions in solution where the molecule tumbles freely.

Computational and Theoretical Investigations

Molecular Dynamics Simulations for Conformational Analysis and Dynamical Behavior

No published molecular dynamics simulation studies were found for 4,6-dinitro-1H-1,3-benzodiazole. Such studies would be valuable to understand the molecule's flexibility, preferred conformations, and the dynamics of its nitro groups, which can significantly influence its interactions and properties.

Prediction of Non-Linear Optical (NLO) Properties

There are no specific theoretical predictions of the non-linear optical (NLO) properties for this compound in the available literature. The presence of both electron-donating (imidazole ring) and strong electron-withdrawing (dinitro) groups suggests that the molecule could possess interesting NLO characteristics. Computational methods, such as Density Functional Theory (DFT), would be required to calculate properties like the first hyperpolarizability (β) to assess its potential for NLO applications.

Academic Research Applications and Advanced Materials Science Potential

Dinitrobenzodiazole Derivatives as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis

Benzimidazole (B57391) and its derivatives are widely recognized as versatile scaffolds in organic synthesis, serving as crucial intermediates for the construction of more complex molecular architectures. nih.govrsc.orgorganic-chemistry.org The synthesis of benzimidazole derivatives can be achieved through various methods, including the condensation of 1,2-benzenediamines with aldehydes, a reaction that has been extensively studied and optimized. rsc.org

While the broader class of benzimidazoles is well-established as synthetic building blocks, specific documented applications of 4,6-dinitro-1H-1,3-benzodiazole as a starting material for further synthetic transformations are not extensively reported in publicly available literature. Research has more frequently focused on the synthesis of various dinitrobenzimidazole derivatives themselves, rather than their subsequent use. For instance, new series of 6-substituted 1H-benzimidazole derivatives, including those with a nitro group, have been synthesized by reacting substituted aromatic aldehydes with 4-nitro-o-phenylenediamine. nih.gov Another study details the synthesis of [2-(2,4-dinitrophenylsulfanyl)benzimidazol-1-yl]acetic acid derivatives. researchgate.net These studies highlight the accessibility of the dinitrobenzimidazole core, suggesting its latent potential as a precursor for a variety of functionalized molecules, even if explicit examples of its use as a synthetic intermediate are not widespread.

Exploration in Coordination Chemistry and Metal-Ligand Interactions

The benzimidazole framework is a well-established ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. nih.gov The nitrogen atoms in the imidazole (B134444) ring act as effective coordination sites, leading to the formation of diverse metal-organic frameworks and coordination polymers with interesting structural and functional properties.

Although the coordination chemistry of the parent benzimidazole and many of its derivatives has been extensively explored, specific studies focusing on the metal-ligand interactions of this compound are not prominently featured in the current body of scientific literature. The electron-withdrawing nature of the two nitro groups in the 4 and 6 positions would significantly influence the electron density on the imidazole nitrogen atoms, and consequently, the coordination properties of the molecule. This suggests that its complexes would exhibit different stability constants and electronic properties compared to unsubstituted or electron-donating substituted benzimidazoles. While research has been conducted on the metal complexes of other substituted benzimidazoles, such as 2-(4-nitrophenyl)-1H-benzimidazole, a detailed investigation into the coordination behavior of this compound remains an open area for future research. nih.gov

Investigation in Optoelectronic Devices and Organic Semiconductors

Benzimidazole derivatives have garnered attention in the field of materials science for their potential applications in optoelectronic devices. Their inherent aromaticity and tunable electronic properties make them suitable candidates for use as organic semiconductors.

However, a detailed investigation into the specific optoelectronic properties of this compound is not currently available in the scientific literature. The performance of organic semiconductors is intrinsically linked to their molecular structure, which dictates properties such as charge carrier mobility and energy levels. The strong electron-withdrawing nitro groups in this compound would be expected to significantly lower the energy levels of the frontier molecular orbitals (HOMO and LUMO) compared to the parent benzimidazole. This could make it a potential n-type or electron-transporting material, a class of organic semiconductors that is comparatively less common than p-type or hole-transporting materials. Further experimental and computational studies would be necessary to elucidate the precise optoelectronic characteristics of this compound and to evaluate its suitability for applications in devices such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Role in Advanced Catalytic Systems

Metal complexes incorporating benzimidazole-based ligands have been shown to possess catalytic activity in various organic transformations. nih.gov The versatility of the benzimidazole scaffold allows for the fine-tuning of the steric and electronic environment around the metal center, thereby influencing the catalytic efficiency and selectivity.

Despite the established catalytic potential of benzimidazole metal complexes, there is a lack of specific research on the role of this compound or its metallic derivatives in advanced catalytic systems. The electronic modifications induced by the dinitro substitution would undoubtedly alter the catalytic behavior of any corresponding metal complex. For instance, the increased electrophilicity of the metal center due to the electron-withdrawing nature of the ligand could enhance its Lewis acidity, potentially leading to novel catalytic activities. A review on titanium-mediated organic electrosynthesis mentions the reduction of dinitro compounds, which provides a general context but does not specifically involve this compound. acs.org The exploration of the catalytic applications of this particular dinitrobenzimidazole remains a promising, yet unexplored, avenue of research.

Design of Chemical Probes and Molecular Tools for Fundamental Chemical Research

Benzimidazole derivatives have proven to be valuable frameworks for the design of fluorescent chemical probes for the detection of various analytes. researchgate.netmdpi.com Their rigid structure and favorable photophysical properties make them excellent platforms for creating sensors that exhibit changes in their fluorescence upon interaction with a target species.

While there are no reports of this compound itself being used as a chemical probe, the broader benzimidazole family has been successfully employed in this capacity. For example, a benzimidazole-functionalized fluorescent probe has been developed for the rapid detection of 2,4,6-trinitrophenol (TNP), a common explosive. This demonstrates the potential of the benzimidazole scaffold in the design of chemosensors for nitroaromatic compounds. The inherent dinitro-substitution of this compound could potentially be leveraged in the design of novel molecular tools, for instance, as a quencher in fluorescence resonance energy transfer (FRET) based probes or as a building block for receptors targeting specific analytes through hydrogen bonding and π-stacking interactions. However, dedicated research in this area is yet to be published.

Future Research Directions and Emerging Avenues in Dinitrobenzodiazole Chemistry

Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. Future research in the synthesis of 4,6-dinitro-1H-1,3-benzodiazole will increasingly focus on the principles of green chemistry, particularly the concept of atom economy. numberanalytics.comjocpr.comskpharmteco.com Atom economy emphasizes the maximization of the incorporation of all reactant atoms into the final desired product, thereby minimizing waste. numberanalytics.comnumberanalytics.com

Current synthetic strategies often involve multi-step processes that may generate significant amounts of by-products. To address this, researchers are expected to explore catalytic reactions, which can significantly improve atom economy by reducing the amount of reactants required. numberanalytics.comrsc.org The development of novel catalysts, including heterogeneous catalysts that can be easily separated and reused, will be a key area of investigation. nih.gov Furthermore, optimizing reaction conditions, such as temperature, pressure, and the use of greener solvents or even solvent-free conditions, will be crucial for enhancing the sustainability of synthetic routes. numberanalytics.com Flow chemistry, a technique that allows for continuous processing and precise control over reaction parameters, is another promising avenue for improving reaction efficiency and reducing waste in the synthesis of dinitrobenzodiazoles. numberanalytics.comnumberanalytics.com

Strategy for Enhanced Atom EconomyDescriptionPotential Impact on Dinitrobenzodiazole Synthesis
Catalytic Methods Utilization of catalysts to facilitate reactions with lower energy consumption and higher selectivity. numberanalytics.comrsc.orgDevelopment of novel catalysts could lead to more direct and efficient synthetic pathways to this compound, reducing the number of steps and waste generated.
Solvent Optimization Employing green solvents or solvent-free conditions to minimize environmental impact. numberanalytics.comReducing or eliminating hazardous organic solvents would make the production process safer and more sustainable.
Flow Chemistry Continuous processing of reactants in a reactor for better control and efficiency. numberanalytics.comnumberanalytics.comEnables precise control over reaction parameters, leading to higher yields, improved purity, and reduced waste streams.
Microwave-Assisted Synthesis Using microwave irradiation to accelerate reaction rates.Can lead to shorter reaction times and potentially different reaction pathways, offering an alternative to conventional heating methods. nih.gov

Exploration of Understudied Reactivity Patterns and Unconventional Transformation Pathways

While the fundamental reactivity of benzodiazoles is relatively well-understood, there remains a vast, underexplored landscape of their chemical behavior, particularly for highly functionalized derivatives like this compound. Future research will likely focus on uncovering novel reactivity patterns and developing unconventional transformation pathways.

This includes investigating reactions that proceed through novel intermediates or mechanisms. For instance, the use of visible-light-promoted reactions, which can proceed under mild conditions, presents an exciting opportunity for discovering new transformations. nih.gov Researchers may also explore the application of electrosynthesis to drive unique reactions that are not accessible through traditional thermal methods. The strategic introduction and manipulation of the nitro groups on the benzodiazole core can lead to a diverse array of chemical transformations, opening up pathways to new classes of compounds with potentially valuable properties.

Application of Advanced In Situ Characterization Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new ones. The application of advanced in situ characterization techniques will play a pivotal role in the future of dinitrobenzodiazole chemistry. Techniques such as in situ Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry allow for real-time monitoring of reaction progress. acs.org

By observing the formation of intermediates and by-products as they occur, chemists can gain unprecedented insights into reaction kinetics and mechanisms. acs.org This detailed understanding will enable the precise control of reaction conditions to maximize yields and minimize impurities. For example, in situ monitoring can help identify transient, photosensitizing intermediates in photochemical reactions, leading to more efficient and sustainable processes. acs.org

Integration of Machine Learning and AI for Predictive Modeling of Chemical Behavior

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. In the context of this compound, these computational tools can be employed for the predictive modeling of its chemical behavior and properties. By analyzing large datasets of known reactions and molecular structures, ML algorithms can identify patterns and make predictions about the outcomes of new, untested reactions. numberanalytics.com

This predictive capability can significantly accelerate the discovery of novel synthetic routes and the optimization of reaction conditions, reducing the need for extensive and time-consuming experimental work. numberanalytics.com AI can also be used to predict the physicochemical properties and potential applications of new dinitrobenzodiazole derivatives, guiding synthetic efforts toward molecules with desired functionalities.

Emerging TechnologyApplication in Dinitrobenzodiazole ChemistryExpected Outcome
Machine Learning Predictive modeling of reaction outcomes and optimization of synthetic conditions. numberanalytics.comAccelerated discovery of efficient synthetic routes and reduced experimental workload.
Artificial Intelligence Prediction of physicochemical properties and potential applications of novel derivatives.Guided design and synthesis of dinitrobenzodiazole-based materials with targeted functionalities.
In Situ Spectroscopy Real-time monitoring of reaction kinetics and mechanisms. acs.orgDeeper understanding of reaction pathways, leading to optimized and more robust synthetic protocols.

Design and Synthesis of Multifunctional Dinitrobenzodiazole-based Material Systems

The unique electronic and structural features of the this compound scaffold make it an attractive building block for the design and synthesis of multifunctional materials. Future research will focus on incorporating this moiety into larger molecular architectures to create materials with tailored properties.

This could involve the synthesis of polymers or metal-organic frameworks (MOFs) containing the dinitrobenzodiazole unit, leading to materials with applications in areas such as gas storage, catalysis, or sensing. The strong electron-withdrawing nature of the nitro groups can be exploited to create materials with interesting optical or electronic properties. Furthermore, the synthesis of benzothiazole (B30560) derivatives, a class of compounds structurally related to benzodiazoles, has shown promise in creating pharmacologically active agents, suggesting potential avenues for the functionalization of dinitrobenzodiazoles for biological applications. nih.govresearchgate.netjyoungpharm.org

Q & A

Q. How can contradictory results in biological assays (e.g., variable IC₅₀ values) be systematically addressed?

  • Methodological Answer : Standardize assay conditions (pH, temperature, cell lines) and use internal controls (e.g., reference inhibitors). Perform dose-response curves in triplicate. Apply statistical tools (ANOVA, Grubbs’ test) to identify outliers. Cross-check with orthogonal assays (e.g., SPR vs. fluorescence) to confirm binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.